(S)-di-tert-butyl aziridine-1,2-dicarboxylate
CAS No.: 178602-42-1
Cat. No.: VC20918055
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 178602-42-1 |
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Molecular Formula | C12H21NO4 |
Molecular Weight | 243.3 g/mol |
IUPAC Name | ditert-butyl (2S)-aziridine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)16-9(14)8-7-13(8)10(15)17-12(4,5)6/h8H,7H2,1-6H3/t8-,13?/m0/s1 |
Standard InChI Key | HADPXKYCDSMWJQ-OADYLZGLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1CN1C(=O)OC(C)(C)C |
SMILES | CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C |
(S)-di-tert-butyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative, characterized by its three-membered aziridine ring and two carboxylate groups protected by tert-butyl groups. This compound belongs to the class of aziridines, which are cyclic amines known for their reactivity due to the strained nature of their ring structure. The molecular formula of (S)-di-tert-butyl aziridine-1,2-dicarboxylate is C12H21NO4, with a molecular weight of approximately 243.3 g/mol.
Synthesis of (S)-di-tert-butyl aziridine-1,2-dicarboxylate
The synthesis of this compound typically involves the reaction of aziridine with di-tert-butyl dicarbonate (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at room temperature. Alternative methods include microwave-assisted synthesis, which enhances reaction efficiency and yields through rapid heating and improved mass transfer.
Synthesis Steps:
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Starting Materials: Aziridine, di-tert-butyl dicarbonate, and a base such as triethylamine.
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Reaction Conditions: Inert atmosphere (e.g., nitrogen) at room temperature.
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Procedure: Aziridine is added to a solution of di-tert-butyl dicarbonate in a solvent like dichloromethane. Triethylamine is then added to facilitate the reaction, which is stirred until completion.
Biological Activity and Applications
The biological activity of (S)-di-tert-butyl aziridine-1,2-dicarboxylate primarily stems from its ability to undergo nucleophilic attack, leading to the opening of the aziridine ring. This process generates reactive intermediates that can interact with various biomolecules, potentially modifying their structures and functions. The compound is valuable in asymmetric synthesis due to its chiral nature, allowing for enantioselective reactions.
Applications:
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Asymmetric Synthesis: Used as a chiral intermediate in the synthesis of complex molecules.
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Biological Studies: Potential implications in cancer therapy by affecting protein folding machinery.
Research Findings and Applications in Peptide Synthesis
(S)-di-tert-butyl aziridine-1,2-dicarboxylate has been used in peptide synthesis, particularly in S-alkylation reactions. These reactions involve the alkylation of cysteine residues in peptides, facilitated by microwave irradiation and the presence of molecular sieves to enhance yield and selectivity .
Example of S-Alkylation Reaction:
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